![molecular formula C7H10N4O4 B1520888 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid CAS No. 1144465-02-0](/img/structure/B1520888.png)

2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid

Vue d'ensemble

Description

“2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in various fields such as pharmaceutical chemistry, agrochemistry, and materials sciences .

Synthesis Analysis

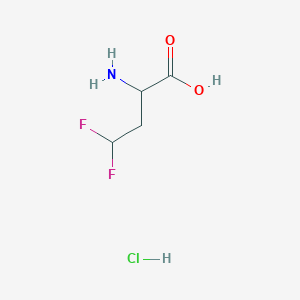

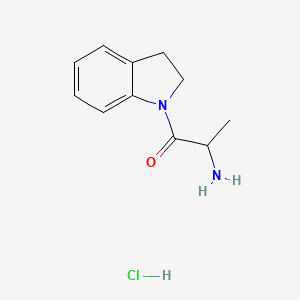

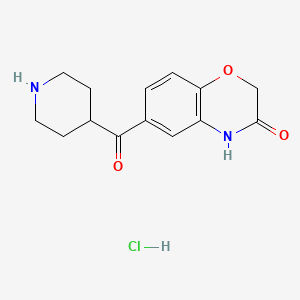

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

Molecular Structure Analysis

The molecular structure of “2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid” is characterized by the presence of a 1,2,4-triazole ring. The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid” include the nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .

Physical And Chemical Properties Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Applications De Recherche Scientifique

Bioreactors for Succinic Acid Production

Succinic acid, a bio-based chemical, has numerous potential applications in sustainable chemistry due to its role as a building block in various industrial processes. Research emphasizes the significance of bio-reactor design and operation in enhancing the efficiency of succinic acid production through fermentation, highlighting the transition towards renewable feedstocks and the importance of biotechnological advances in producing bio-based succinic acid (Ferone et al., 2019).

Microbial Production of Medium-chain Dicarboxylic Acids

The study of medium-chain dicarboxylic acids (MDCAs), including succinic acid, for the production of nylon materials, and their biosynthesis via microbial fermentation, underscores the shift towards more environmentally friendly production methods. This research focuses on metabolic engineering and synthetic biology strategies to overcome production barriers, indicating the potential for bio-based production to replace chemical synthesis (Li et al., 2020).

Membrane-integrated Processes for Sustainable Succinic Acid Production

A review of membrane-based systems for succinic acid manufacturing presents an innovative approach towards sustainable and economical production. By integrating selective membranes with conventional fermenters, this green process aims to address the environmental and economic challenges faced by the chemical and petrochemical industries, pointing towards a future of cleaner biochemical production (Kumar et al., 2020).

Bio-based Platform Chemicals

Research into biomass-based products, including succinic acid, highlights the environmental and economic benefits of using renewable resources for chemical production. Succinic acid's role as a platform chemical for deriving industrial chemicals demonstrates the potential for bio-based processes to contribute to a more sustainable chemical industry (Sharma et al., 2020).

Propriétés

IUPAC Name |

2-[(5-amino-1,2,4-triazol-1-yl)methyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O4/c8-7-9-3-10-11(7)2-4(6(14)15)1-5(12)13/h3-4H,1-2H2,(H,12,13)(H,14,15)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZPQKAFTAJFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=N1)N)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride](/img/structure/B1520805.png)

![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)

![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)

![5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1520824.png)